molecular formula C12HBr2Cl5O B12887289 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan

7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan

Cat. No.: B12887289
M. Wt: 498.2 g/mol
InChI Key: OVWWJQRWBUEKSH-UHFFFAOYSA-N
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Description

7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan is a specialized polyhalogenated dibenzofuran congener supplied for advanced scientific investigation. This compound is of significant interest in environmental chemistry and toxicology research due to its structural similarity to other persistent organic pollutants (POPs) like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), which are known to be persistent, bioaccumulative, and toxic . Polyhalogenated dibenzofurans, including mixed bromo/chloro congeners like this one, are primarily studied as reference standards for environmental monitoring and for understanding the fate and behavior of such pollutants. They can be formed as unintentional by-products from combustion processes and industrial activities . Their toxicity is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a pathway that can lead to a range of adverse biological effects, making them a critical subject for risk assessment studies . Researchers utilize this compound to study congener-specific toxicokinetics, photodegradation patterns, and to calibrate analytical methods such as Gas Chromatography coupled to High-Resolution Mass Spectrometry (GC-HRMS) . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet and adhere to all laboratory safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12HBr2Cl5O

Molecular Weight

498.2 g/mol

IUPAC Name

7,8-dibromo-1,2,3,4,6-pentachlorodibenzofuran

InChI

InChI=1S/C12HBr2Cl5O/c13-3-1-2-4-6(15)8(17)9(18)10(19)12(4)20-11(2)7(16)5(3)14/h1H

InChI Key

OVWWJQRWBUEKSH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Br)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran precursors. One common method is the bromination and chlorination of dibenzofuran under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is also essential to obtain high-purity compounds for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzofuran derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated dibenzofuran derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with carboxyl or hydroxyl groups, while reduction can produce less halogenated dibenzofurans. Substitution reactions can result in the formation of hydroxylated or aminated dibenzofuran derivatives.

Scientific Research Applications

7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan is a complex organic compound belonging to the class of dibenzofurans, which are known for their environmental persistence and potential toxicity. This article will explore its scientific research applications, focusing on environmental science, toxicology, and analytical chemistry.

Pollution Monitoring

This compound is utilized in studies related to environmental pollution. Its presence in soil and water is monitored due to its potential as a persistent organic pollutant (POP). Research indicates that compounds like this can bioaccumulate in the food chain, leading to adverse ecological effects. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to detect and quantify these compounds in environmental samples .

Toxicity Assessment

The compound is also significant in toxicological studies. Research has shown that dibenzofurans can exhibit dioxin-like toxicity. Studies assessing the toxicity of this compound have indicated potential endocrine-disrupting properties and carcinogenic effects in various biological models. These findings underscore the importance of evaluating such compounds for regulatory purposes and public health safety .

Method Development

In analytical chemistry, this compound serves as a standard compound for developing methodologies aimed at detecting similar halogenated compounds. Researchers have developed robust extraction and quantification techniques to isolate dibenzofurans from complex matrices such as sediments and biological tissues. These methodologies are crucial for studying the environmental fate of halogenated organic pollutants .

Structure-Activity Relationship Studies

The compound is also used in structure-activity relationship (SAR) studies to understand how structural variations influence biological activity and toxicity. By comparing the effects of various dibenzofuran derivatives on biological systems, researchers can identify critical structural features that contribute to their toxicological profiles. This research aids in predicting the behavior of untested compounds based on known data .

Case Study 1: Environmental Impact Assessment

A study conducted in a contaminated river system assessed the levels of this compound alongside other chlorinated compounds. The results indicated high concentrations correlating with industrial discharge points. The findings prompted remediation efforts and stricter regulations on industrial effluents .

Case Study 2: Toxicological Evaluation

In a laboratory setting, researchers investigated the effects of this compound on human cell lines. The study revealed dose-dependent cytotoxicity and alterations in gene expression related to stress responses. These insights contributed to understanding the compound's potential health risks .

Mechanism of Action

The mechanism of action of 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor (AhR), leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various biological effects, including changes in gene expression, enzyme activity, and cellular function.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Halogenated Dibenzofurans

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Toxicity (TEF) Environmental Persistence Key Sources
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan Br:7,8; Cl:1,2,3,4,6 C₁₂H₃Br₂Cl₅O 500.06 Not established High (halogenated) Industrial byproducts
2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) Cl:2,3,4,7,8 C₁₂H₃Cl₅O 340.42 TEF = 0.5 High Incineration, industrial
2,3,4,7,8-Pentabromodibenzofuran (2,3,4,7,8-PeBDF) Br:2,3,4,7,8 C₁₂H₃Br₅O 562.67 Not established Very high Flame retardants, thermal processes
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) Cl:1,2,3,7,8 C₁₂H₅Cl₅O₂ 356.40 TEF = 1.0 Extreme Herbicide production

Key Observations:

Substituent Position and Toxicity :

  • Lateral halogenation (positions 2, 3, 7, and 8) is critical for AhR binding and toxicity. For example, 2,3,4,7,8-PeCDF has a TEF of 0.5 due to its lateral chlorines .
  • The target compound’s bromines at positions 7 and 8 may reduce AhR affinity compared to chlorinated analogues, as bromine’s larger atomic radius could sterically hinder receptor binding. However, this remains speculative without direct evidence.

Mixed halogenated compounds like this compound may undergo unique degradation pathways, but their environmental fate is understudied.

Regulatory Status: Chlorinated dibenzofurans such as 2,3,4,7,8-PeCDF are regulated under frameworks like the U.S. EPA’s CERCLA and EPCRA due to their carcinogenicity .

Toxicological and Mechanistic Differences

  • Chlorinated Analogues: 2,3,4,7,8-PeCDF is a known human carcinogen (IARC Group 1) and induces cytochrome P450 enzymes (e.g., CYP1A1) at concentrations as low as 1 nM .
  • Brominated Analogues: Limited data exist, but brominated dibenzofurans are hypothesized to share similar mechanisms of action.
  • Mixed Halogenated Compounds : The combination of bromine and chlorine may alter metabolic pathways. For example, bromine’s higher electronegativity could influence oxidative degradation rates compared to purely chlorinated compounds .

Biological Activity

7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan (DBPCDF) is a halogenated aromatic compound that belongs to the class of dibenzofurans. This compound has garnered attention due to its potential environmental persistence and biological activity. Understanding its biological effects is crucial for assessing its impact on human health and ecosystems.

  • Chemical Formula : C12HBr2Cl5O2
  • Molecular Weight : 514.21 g/mol
  • CAS Number : 109264-66-6

Structural Characteristics

DBPCDF's structure includes multiple bromine and chlorine substitutions, which contribute to its stability and bioactivity. The presence of these halogens can influence the compound's interaction with biological systems.

DBPCDF exhibits various biological activities primarily through its interactions with cellular signaling pathways. Its mechanisms include:

  • Endocrine Disruption : DBPCDF can mimic or interfere with the action of hormones, particularly estrogens, leading to endocrine disruption. This can result in reproductive and developmental issues in wildlife and potentially in humans.
  • Cytotoxicity : Studies have shown that DBPCDF can induce cytotoxic effects in various cell lines, leading to cell death through apoptosis or necrosis pathways.
  • Genotoxicity : There is evidence suggesting that DBPCDF may cause DNA damage, contributing to mutagenic effects that could lead to cancer.

Toxicological Studies

Several studies have been conducted to evaluate the toxicity of DBPCDF:

  • In Vitro Studies : Research indicates that DBPCDF has a significant cytotoxic effect on human liver cells (HepG2), with IC50 values indicating potent activity at low concentrations .
  • In Vivo Studies : Animal studies have shown that exposure to DBPCDF can lead to adverse effects on liver function and alterations in metabolic pathways, suggesting a risk for chronic health effects .
  • Case Study Analysis : A case study involving aquatic organisms revealed that DBPCDF accumulation leads to reproductive failures and developmental malformations in fish populations exposed to contaminated water bodies .

Comparative Biological Activity

The biological activity of DBPCDF can be compared with other halogenated compounds:

Compound NameEndocrine DisruptionCytotoxicityGenotoxicity
This compoundHighModerateModerate
2,3,7,8-Tetrachlorodibenzo-p-dioxinVery HighHighHigh
1,2,3-TrichlorobenzeneLowLowLow

This table illustrates that while DBPCDF exhibits notable toxicity and potential for endocrine disruption, it is less potent than some of its more toxic relatives like 2,3,7,8-tetrachlorodibenzo-p-dioxin.

Environmental Impact

DBPCDF is persistent in the environment due to its stable chemical structure. It bioaccumulates in the food chain, posing risks not only to aquatic life but also to terrestrial organisms and humans who consume contaminated fish and wildlife.

Regulatory Status

Given its potential hazards, compounds like DBPCDF are subject to regulatory scrutiny under various environmental protection laws. Monitoring programs aim to track levels of such contaminants in ecosystems.

Q & A

Q. How does this compound interact with mixed-function oxidases in hepatic metabolism?

  • Method : Incubate with human liver microsomes (HLMs) and track metabolites via LC-MS/MS. Identify hydroxylated or dehalogenated products. Compare metabolic stability (t₁/₂) to assess bioactivation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.